molecular formula C9H10N4S B11795455 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole

2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole

Cat. No.: B11795455
M. Wt: 206.27 g/mol
InChI Key: ZZKDRDVJAJXDRD-UHFFFAOYSA-N
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Description

2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole is a heterocyclic compound featuring a thiazole ring fused with a pyridine moiety and a hydrazine functional group. The hydrazine group enhances its ability to form hydrogen bonds and participate in coordination chemistry, making it a candidate for drug development, especially in targeting enzymes or receptors requiring nitrogen-rich interactions .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

[4-(4-methyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C9H10N4S/c1-6-5-14-9(12-6)7-2-3-11-8(4-7)13-10/h2-5H,10H2,1H3,(H,11,13)

InChI Key

ZZKDRDVJAJXDRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC(=NC=C2)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole typically involves the condensation of 2-hydrazinylpyridine with 4-methylthiazole under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with nucleic acids also plays a crucial role in its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

The compound’s uniqueness lies in its pyridine-thiazole-hydrazine triad. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Core Structure Substituents Key Differentiators
2-(2-Chloropyridin-4-yl)-4-methylthiazole Pyridine-thiazole Cl (pyridine), CH₃ (thiazole) Lacks hydrazine; exhibits higher electrophilicity due to Cl
3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine Imidazo-pyridine-thiazole Hydrazine (thiazole), CH₃ (imidazo) Expanded aromatic system enhances DNA intercalation potential
2-(2-(2-Ethylpyridin-4-yl)thiazol-4-yl)acetic acid hydrochloride Pyridine-thiazole COOH (thiazole), C₂H₅ (pyridine) Carboxylic acid group increases solubility but reduces membrane permeability
5-Methyl-4-phenyl-2-(3-pyridyl)thiazole Pyridine-thiazole C₆H₅ (thiazole), CH₃ (thiazole) Phenyl group enhances hydrophobic interactions
Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate Pyridine-oxazole COOCH₃ (oxazole) Oxazole ring reduces basicity compared to thiazole

Structure-Activity Relationship (SAR) Insights

  • Hydrazine substituents improve water solubility and metal-chelation capacity, critical for targeting metalloenzymes .
  • Methyl groups on the thiazole ring enhance metabolic stability but may reduce binding affinity due to steric effects .
  • Chloro or ethoxy groups on aromatic rings increase lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole is a heterocyclic compound featuring both hydrazine and thiazole functional groups, with a molecular formula of C9H10N4S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and mechanisms. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

  • Enzyme Inhibition : The compound has been studied for its interactions with various enzymes, suggesting potential applications in treating diseases where enzyme activity is a critical factor.
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Techniques employed include:

  • Molecular Docking : This method helps predict how the compound interacts with target proteins, providing insights into its potential efficacy.
  • In Vitro Assays : These assays evaluate the biological activity of the compound against specific enzymes or cancer cell lines.

Comparative Analysis of Related Compounds

The table below summarizes structural features and unique aspects of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
This compoundPyridine ring with hydrazine and thiazole groupsPotential anticancer activity and enzyme inhibition
4-HydrazinopyridinePyridine ring with hydrazine groupKnown for its use in organic synthesis
5-MethylthiazoleThiazole ring with methyl substitutionExhibits distinct biological activity
Pyridine-3-carbohydrazidePyridine ring with carbohydrazide moietyPotentially more effective as an anticancer agent

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in these cells. The mechanism was attributed to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit acetylcholinesterase (AChE) activity with an IC50 value of approximately 5 µM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition is beneficial for increasing acetylcholine levels in the brain.

Research Findings

Recent literature reviews have highlighted the importance of heterocyclic compounds like this compound in drug discovery. A significant focus has been placed on their ability to modulate enzyme activities and their roles in various therapeutic areas, including:

  • Neurodegenerative Disorders : The compound's AChE inhibitory activity positions it as a candidate for further development in treating Alzheimer's disease.
  • Cancer Therapy : The observed cytotoxic effects against cancer cell lines warrant further investigation into its potential as an anticancer agent.

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